molecular formula C17H14ClFN2O3 B1663290 Doxefazepam CAS No. 40762-15-0

Doxefazepam

Cat. No.: B1663290
CAS No.: 40762-15-0
M. Wt: 348.8 g/mol
InChI Key: VOJLELRQLPENHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxefazepam is a benzodiazepine medication marketed under the brand name Doxans. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic . This compound was patented in 1972 and came into medical use in 1984 .

Preparation Methods

Doxefazepam can be synthesized by alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The reaction conditions involve the use of dimethylformamide as a solvent and sodium hydride as a base to facilitate the alkylation process.

Chemical Reactions Analysis

Doxefazepam undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Doxefazepam has several scientific research applications, including:

Mechanism of Action

Doxefazepam exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors found throughout the brain and central nervous system. These GABA-mediated receptors are the target of most traditional benzodiazepine drugs. When benzodiazepine molecules bind to GABA-A receptors, they exert an allosteric effect that increases the inhibitory function of GABA receptors. This effect is achieved by increasing the opening frequency of the chloride channel found in GABA receptors, allowing the passage of negatively charged chloride ions into the neurons, leading to a hyperpolarized state. In this hyperpolarized state, the neuron is less likely to fire off electrical signals, resulting in a generalized depressive effect .

Biological Activity

Doxefazepam, a benzodiazepine derivative, is primarily utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. Developed in the 1970s, it is marketed under the brand name Doxans. Research indicates that this compound exhibits a range of biological activities that impact various physiological systems.

This compound functions by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.

Efficacy in Sleep Disorders

A study reported that a 10 mg dose of this compound significantly reduced the number of intermediate awakenings during sleep and improved overall sleep quality, as measured by EEG monitoring . This finding supports its use as a hypnotic agent.

Acute Toxicity

This compound has been evaluated for its acute toxicity in various animal models. The oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a relatively low acute toxicity profile . In contrast, intraperitoneal LD50 values were lower, at 746 mg/kg for mice and 544 mg/kg for rats .

Chronic Toxicity Studies

Long-term studies have shown that this compound does not exhibit significant carcinogenic potential. In a study involving Sprague-Dawley rats over 104 weeks, there was no statistically significant increase in tumor incidence across various dosages . Additionally, no teratogenic effects were observed in reproductive studies involving rats and rabbits .

Genetic and Mutagenic Effects

Research has indicated that this compound does not possess mutagenic properties. Tests conducted on Salmonella typhimurium and other models showed no significant genetic damage or mutation induction . Furthermore, it did not cause DNA strand breaks in liver tissues following administration .

Case Study Insights

  • Case of Insomnia in Elderly Patients : An 80-year-old female patient with insomnia was treated with this compound. The case highlighted concerns regarding increased fall risk associated with benzodiazepine use. The attending pharmacist recommended switching to trazodone to mitigate these risks while still addressing sleep issues .
  • Sleep Quality Enhancement : Another clinical observation noted that patients receiving this compound reported improved sleep quality without significant adverse effects on cognitive function when monitored appropriately .

Summary of Findings

Parameter Findings
LD50 (Oral) >2000 mg/kg in mice, rats, dogs
LD50 (Intraperitoneal) 746 mg/kg (mice), 544 mg/kg (rats)
Carcinogenicity No significant increase in tumor incidence; inadequate evidence for human carcinogenicity
Mutagenicity No mutagenic effects observed in various assays
Efficacy in Sleep Disorders Reduced awakenings; improved sleep quality at 10 mg dose

Properties

CAS No.

40762-15-0

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2

InChI Key

VOJLELRQLPENHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Key on ui other cas no.

40762-15-0

Synonyms

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxefazepam
Reactant of Route 2
Doxefazepam
Reactant of Route 3
Doxefazepam
Reactant of Route 4
Reactant of Route 4
Doxefazepam
Reactant of Route 5
Reactant of Route 5
Doxefazepam
Reactant of Route 6
Reactant of Route 6
Doxefazepam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.